molecular formula C12H11N3O2 B2894963 N-(2-methoxypyrimidin-5-yl)benzamide CAS No. 1421514-15-9

N-(2-methoxypyrimidin-5-yl)benzamide

Cat. No.: B2894963
CAS No.: 1421514-15-9
M. Wt: 229.239
InChI Key: PIGKEHYTZKUUNF-UHFFFAOYSA-N
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Description

N-(2-methoxypyrimidin-5-yl)benzamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a methoxy group at the 2-position of the pyrimidine ring and a benzamide group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)benzamide typically involves the reaction of 2-methoxypyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are used on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide group can be reduced to form a benzylamine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogenating agents such as bromine or chlorine.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxypyrimidin-5-yl)benzamide.

    Reduction: Formation of N-(2-methoxypyrimidin-5-yl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(2-methoxypyrimidin-5-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-methoxypyrimidin-5-yl)benzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloropyrimidin-5-yl)benzamide
  • N-(2-fluoropyrimidin-5-yl)benzamide
  • N-(2-methylpyrimidin-5-yl)benzamide

Uniqueness

N-(2-methoxypyrimidin-5-yl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-17-12-13-7-10(8-14-12)15-11(16)9-5-3-2-4-6-9/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGKEHYTZKUUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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